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Compound of Interest

Compound Name: 1-(2-Bromoethyl)cyclohex-1-ene

CAS No.: 42185-54-6

Cat. No.: B1278963

Get Quote

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist
This guide provides a comprehensive overview of 1-(2-bromoethyl)cyclohex-1-ene, a

valuable bifunctional molecule for synthetic chemists. Its structure combines the reactivity of a

vinyl bromide with that of a primary alkyl bromide, opening avenues for diverse chemical

transformations. This document details its known properties, offers expert predictions on its

spectral characteristics based on analogous structures, and proposes a robust synthetic

protocol.

Core Compound Identification and Properties
1-(2-bromoethyl)cyclohex-1-ene is identified by the Chemical Abstracts Service (CAS)

number 42185-54-6.[1] This unique identifier is crucial for unambiguous identification in

research and procurement.
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The structure of 1-(2-bromoethyl)cyclohex-1-ene, with the molecular formula C₈H₁₃Br,

incorporates two key reactive sites: a carbon-carbon double bond within a cyclohexene ring, to

which a bromine atom is directly attached (a vinyl bromide), and a bromoethyl side chain. This

arrangement allows for sequential or orthogonal chemical modifications, making it a versatile

building block in organic synthesis.

Diagram 1: Synthesis Pathway for 1-(2-bromoethyl)cyclohex-1-ene

Starting Material

Step 1: Wittig Reaction

Step 2: Bromination

Cyclohexanone

2-(Cyclohex-1-en-1-yl)ethanol

1. (EtO)₂P(O)CH₂CO₂Et, NaH
2. LiAlH₄

1-(2-bromoethyl)cyclohex-1-ene

PBr₃ or CBr₄, PPh₃

Click to download full resolution via product page

Caption: Proposed two-step synthesis of 1-(2-bromoethyl)cyclohex-1-ene from

cyclohexanone.
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A summary of the key physicochemical properties for 1-(2-bromoethyl)cyclohex-1-ene is

presented in the table below. These values are crucial for experimental design, including

solvent selection, reaction temperature, and purification methods.

Property Value Source

CAS Number 42185-54-6 PubChem[1]

Molecular Formula C₈H₁₃Br PubChem[1]

Molecular Weight 189.09 g/mol PubChem[1]

IUPAC Name
1-(2-bromoethyl)cyclohex-1-

ene
PubChem[1]

SMILES C1CCC(=CC1)CCBr PubChem[1]

Proposed Synthesis Protocol
While a specific, peer-reviewed synthesis protocol for 1-(2-bromoethyl)cyclohex-1-ene is not

readily available in the searched literature, a reliable synthetic route can be proposed based on

well-established organic transformations. The following two-step protocol is designed for high

yield and purity, starting from the readily available cyclohexanone.

Step 1: Synthesis of 2-(Cyclohex-1-en-1-yl)ethanol
This step involves a Horner-Wadsworth-Emmons reaction followed by a reduction.

Rationale: The Horner-Wadsworth-Emmons reaction is a superior alternative to the standard

Wittig reaction for the synthesis of α,β-unsaturated esters from ketones, as it typically

provides higher yields and the phosphate byproduct is water-soluble, simplifying purification.

Subsequent reduction of the ester with a powerful reducing agent like lithium aluminum

hydride (LiAlH₄) will cleanly provide the desired primary alcohol.

Methodology:

To a stirred suspension of sodium hydride (1.1 eq) in anhydrous tetrahydrofuran (THF) at

0 °C under an inert atmosphere (e.g., nitrogen or argon), slowly add triethyl

phosphonoacetate (1.1 eq).
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Allow the mixture to warm to room temperature and stir for 1 hour to ensure complete

formation of the ylide.

Cool the reaction mixture back to 0 °C and add cyclohexanone (1.0 eq) dropwise.

After the addition is complete, allow the reaction to warm to room temperature and stir

overnight.

Quench the reaction by the slow addition of water. Extract the aqueous layer with diethyl

ether (3x).

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and

concentrate under reduced pressure to yield the crude ethyl 2-(cyclohex-1-en-1-yl)acetate.

In a separate flask, prepare a suspension of lithium aluminum hydride (1.5 eq) in

anhydrous THF at 0 °C.

Slowly add a solution of the crude ester in THF to the LiAlH₄ suspension.

After the addition, allow the reaction to stir at room temperature for 4 hours.

Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH,

and then water again.

Filter the resulting solid and wash thoroughly with THF.

Concentrate the filtrate under reduced pressure to yield 2-(cyclohex-1-en-1-yl)ethanol,

which can be purified by column chromatography.

Step 2: Bromination of 2-(Cyclohex-1-en-1-yl)ethanol
This step converts the primary alcohol to the corresponding alkyl bromide.

Rationale: The conversion of a primary alcohol to a primary alkyl bromide can be reliably

achieved using phosphorus tribromide (PBr₃) or a combination of carbon tetrabromide (CBr₄)

and triphenylphosphine (PPh₃) in an Appel reaction. The Appel reaction is often preferred for

its milder conditions.
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Methodology (using the Appel Reaction):

Dissolve 2-(cyclohex-1-en-1-yl)ethanol (1.0 eq) and carbon tetrabromide (1.2 eq) in

anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere.

Slowly add triphenylphosphine (1.2 eq) portion-wise, maintaining the temperature at 0 °C.

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring

the reaction progress by thin-layer chromatography (TLC).

Upon completion, concentrate the reaction mixture under reduced pressure.

Purify the crude product by column chromatography on silica gel, eluting with a non-polar

solvent system (e.g., hexanes or a hexane/ethyl acetate gradient) to afford the final

product, 1-(2-bromoethyl)cyclohex-1-ene.

Predicted Spectral Data and Interpretation
Direct experimental spectral data for 1-(2-bromoethyl)cyclohex-1-ene is not available in the

public domain. However, we can predict the key spectral features with a high degree of

confidence by analyzing the spectra of structurally similar compounds.

Predicted ¹H NMR Spectrum
The proton NMR spectrum is expected to show distinct signals for the vinyl, allylic, and alkyl

protons.
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Predicted
Chemical Shift
(δ, ppm)

Multiplicity Integration Assignment Rationale

~ 5.7 - 6.0
Triplet (t) or

Multiplet (m)
1H

=CH- (vinyl

proton)

The vinylic

proton on the

cyclohexene ring

will be

deshielded by

the double bond.

~ 3.4 - 3.6 Triplet (t) 2H -CH₂-Br

The methylene

protons adjacent

to the bromine

atom will be

significantly

deshielded.

~ 2.4 - 2.6 Triplet (t) 2H =C-CH₂-

The methylene

protons adjacent

to the double

bond and the

bromoethyl

group.

~ 2.0 - 2.2 Multiplet (m) 4H Allylic -CH₂-

The allylic

methylene

protons on the

cyclohexene

ring.

~ 1.5 - 1.8 Multiplet (m) 4H -CH₂-

The remaining

methylene

protons of the

cyclohexene

ring.

Predicted ¹³C NMR Spectrum
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The carbon-13 NMR spectrum will be characterized by the presence of two sp² hybridized

carbons of the double bond and six sp³ hybridized carbons.

Predicted Chemical Shift
(δ, ppm)

Assignment Rationale

~ 135 - 140 =C-CH₂-

The quaternary vinylic carbon

will be downfield due to its

substitution.

~ 125 - 130 =CH- The tertiary vinylic carbon.

~ 35 - 40 =C-CH₂-
The carbon of the ethyl group

attached to the double bond.

~ 30 - 35 -CH₂-Br

The carbon atom directly

bonded to the electronegative

bromine atom.

~ 25 - 30 Allylic -CH₂-
The allylic carbons of the

cyclohexene ring.

~ 20 - 25 -CH₂-

The remaining saturated

carbons of the cyclohexene

ring.

Predicted Infrared (IR) Spectrum
The IR spectrum will provide information about the functional groups present in the molecule.
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Predicted
Absorption (cm⁻¹)

Intensity Assignment Rationale

~ 3020 - 3080 Medium =C-H stretch
Characteristic of

vinylic C-H bonds.

~ 2830 - 3000 Strong C-H stretch

Characteristic of sp³

C-H bonds in the

cyclohexene ring and

ethyl side chain.

~ 1640 - 1680 Medium to Weak C=C stretch
The carbon-carbon

double bond stretch.

~ 1430 - 1470 Medium -CH₂- scissoring
Bending vibration of

the methylene groups.

~ 600 - 700 Strong C-Br stretch
The carbon-bromine

bond stretch.

Predicted Mass Spectrum
The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.

Molecular Ion (M⁺): Expect to see a pair of peaks of roughly equal intensity at m/z 188 and

190, corresponding to the two isotopes of bromine (⁷⁹Br and ⁸¹Br).

Key Fragmentation: A prominent peak corresponding to the loss of a bromine atom (M⁺ - Br)

at m/z 109. Another significant fragmentation would be the loss of the bromoethyl side chain,

resulting in a cyclohexenyl cation.

Safety and Handling
1-(2-bromoethyl)cyclohex-1-ene is predicted to have hazards associated with alkyl and vinyl

bromides.[1]

Health Hazards: Likely to be harmful if swallowed, cause skin irritation, and cause serious

eye irritation. May also cause respiratory irritation.[1]
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Safety Precautions:

Handle in a well-ventilated fume hood.

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves

(chemically resistant, e.g., nitrile), and a lab coat.

Avoid inhalation of vapors and contact with skin and eyes.

In case of contact, immediately flush the affected area with copious amounts of water and

seek medical attention.

Conclusion
1-(2-bromoethyl)cyclohex-1-ene is a promising bifunctional reagent for organic synthesis.

While experimental data for this specific compound is sparse, this guide provides a solid

foundation for its synthesis and characterization based on established chemical principles and

data from analogous compounds. The proposed synthetic route is robust and utilizes common

laboratory reagents and techniques. The predicted spectral data offers a reliable reference for

the identification and characterization of the synthesized product. As with all chemical research,

appropriate safety precautions must be strictly followed.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [An In-depth Technical Guide to 1-(2-
bromoethyl)cyclohex-1-ene]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1278963/docs#an-in-depth-technical-guide-to-1-2-
bromoethyl-cyclohex-1-ene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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